2-cyclopentyl-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acetamide
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Overview
Description
2-cyclopentyl-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acetamide is an organic compound featuring a cyclopentyl group, a thiophene ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acetamide typically involves multiple steps:
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Formation of the Thiophene Derivative: : The initial step involves the synthesis of the thiophene derivative. This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
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Hydroxylation: : The thiophene derivative is then hydroxylated using appropriate oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the hydroxy group at the desired position.
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Acetamide Formation: : The final step involves the formation of the acetamide moiety. This can be achieved by reacting the hydroxylated thiophene derivative with cyclopentylamine and acetic anhydride under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group, using reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Potential use in drug development, particularly for conditions where thiophene derivatives have shown efficacy.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acetamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The hydroxy and thiophene groups may facilitate binding to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-cyclopentyl-N-(thiophen-2-ylmethyl)acetamide: Lacks the hydroxy group, which may reduce its biological activity.
N-(5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acetamide: Lacks the cyclopentyl group, potentially altering its pharmacokinetic properties.
Uniqueness
The presence of both the cyclopentyl group and the hydroxy-substituted thiophene rings in 2-cyclopentyl-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acetamide makes it unique, potentially offering a combination of stability, bioavailability, and specific biological activity that is not found in similar compounds.
Properties
IUPAC Name |
2-cyclopentyl-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S2/c19-16(10-12-4-1-2-5-12)18-11-13-7-8-15(22-13)17(20)14-6-3-9-21-14/h3,6-9,12,17,20H,1-2,4-5,10-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVARJZZLMOHOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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